molecular formula C9H7FN2OS2 B3121275 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide CAS No. 282523-03-9

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Cat. No. B3121275
CAS RN: 282523-03-9
M. Wt: 242.3 g/mol
InChI Key: KJZUNWIICPIHED-UHFFFAOYSA-N
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Description

“4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound. It is moderately soluble in water, is not highly volatile but may, under certain conditions, be persistent in soil and water/sediment systems . It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser .


Synthesis Analysis

The precursors 2-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-N-phenylhydrazinecarbothioamides are synthesized from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide and aryl isothiocyanates .

Scientific Research Applications

Synthesis and Structural Insights

Sulfoxide compounds containing 1,2,3-thiadiazole moieties have been synthesized and explored for their biological activities. For instance, one compound structurally determined by X-ray diffraction showed moderate biological activities, indicating the potential of these compounds in various scientific applications, including medicinal chemistry (Li-Jing Min et al., 2015). Another study reported the unexpected synthesis of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, demonstrating its antimicrobial activity comparable to ampicillin and vancomycin, highlighting its potential in antimicrobial therapy (B. Kariuki et al., 2022).

Biological and Pharmacological Potential

The pharmacological potential of 1,2,3-thiadiazole derivatives has been under investigation, with some compounds exhibiting antiviral and antibacterial properties. For example, fluorinated 3-N-acyl/3-N-alkylaminophenyl-1,2,4-triazino[3,4-b][1,3,4]thiadiazolones have been evaluated as potential anthelmintic drugs, suggesting their role in drug development (M. Makki et al., 2015). Additionally, certain fluorine-containing thiadiazolotriazinones have shown promising antibacterial activities, indicating their usefulness in synthesizing new biologically active molecules (B. S. Holla et al., 2003).

Spectroscopic and Theoretical Investigations

Spectroscopic and theoretical studies on 1,3,4-thiadiazoles have explored their fluorescence effects, which are influenced by molecular aggregation and substituent structure. These findings are critical for understanding the photophysical properties of thiadiazole derivatives and their potential applications in fluorescence-based technologies (Iwona Budziak et al., 2019).

Antimicrobial and Antiproliferative Activities

Several 1,3,4-thiadiazole derivatives have been synthesized and their antimicrobial activities investigated, revealing significant efficacy against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (A. Demirbaş et al., 2009). Furthermore, some pyrazole-sulfonamide derivatives have shown promising antiproliferative activities against cancer cell lines, indicating their potential in cancer therapy (Samet Mert et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide is the Neurokinin 3 receptor (NK3R) . The NK3R is a G-protein coupled receptor that binds the neuropeptide neurokinin B. This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation.

Mode of Action

This compound acts as an antagonist at the NK3R . By binding to this receptor, it prevents the action of neurokinin B, thereby inhibiting the downstream signaling pathways activated by this neuropeptide.

Biochemical Pathways

The antagonistic action of this compound on the NK3R affects several biochemical pathways. Most notably, it interrupts the pulsatile secretion of luteinizing hormone (LH) and moderates levels of ovarian hormones throughout the menstrual cycle .

Pharmacokinetics

It is known that the compound has good solubility in dmso

Result of Action

The antagonistic action of this compound on the NK3R leads to a decrease in the plasma levels of LH . This can have significant effects on the menstrual cycle and ovarian hormone levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C

Safety and Hazards

It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser .

Future Directions

During recent years, small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents . Therefore, “4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide” and its derivatives can be considered as potential anticancer agents .

properties

IUPAC Name

5-(4-fluorophenyl)sulfinyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZUNWIICPIHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205351
Record name 5-[(4-Fluorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

282523-03-9
Record name 5-[(4-Fluorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282523-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Fluorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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